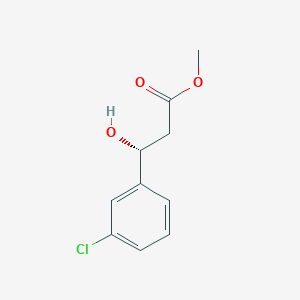

Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate

Description

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate is a chiral ester derivative featuring a 3-chlorophenyl group and a hydroxyl group at the β-position of the propanoate backbone.

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl (3R)-3-(3-chlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |

InChI Key |

YVNZOWCPXSCKBU-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)Cl)O |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(r)-3-(3-chlorophenyl)-3-hydroxypropanoic acid+methanolH2SO4Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. For the structurally related methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, saponification with KOH in 50% aqueous ethanol at 78°C for 6 hours produced the carboxylic acid derivative in high yield . This reaction is generalizable to the 3-chlorophenyl analog.

Conditions :

Hydroxy Group Acetylation

The hydroxyl group is acetylated using acetic anhydride under mild conditions. For example:

-

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate reacted with acetic anhydride in dichloromethane with DMAP (N,N-dimethylaminopyridine) to form the acetylated derivative in 4 hours at 25°C .

Reaction Scheme :

Conditions :

-

Reagent : Acetic anhydride (1.2 equiv), DMAP (0.1 equiv)

-

Solvent : Dichloromethane

-

Temperature : 25°C

-

Time : 4 hours

Hydrazinolysis

Reaction with hydrazine hydrate converts the ester to a hydrazide. For a 4-chlorophenyl analog, refluxing with hydrazine hydrate in ethanol for 9 hours yielded the corresponding hydrazide .

Reaction Scheme :

Conditions :

-

Reagent : Hydrazine hydrate (2 equiv)

-

Solvent : Ethanol

-

Temperature : Reflux

-

Time : 9 hours

Azide Coupling for Amide Formation

The hydrazide intermediate can be converted to an acyl azide, which reacts with amines to form amides. For example:

-

Hydrazide derivatives of methyl 3-(4-chlorophenyl)-3-hydroxypropanoate were treated with NaNO₂/HCl to generate azides, which subsequently reacted with primary/secondary amines (e.g., propylamine, piperidine) to yield N-alkylpropanamides .

Conditions :

-

Reagent : NaNO₂ (1.1 equiv), HCl (aq), amine (1.5 equiv)

-

Solvent : Water/ethyl acetate

-

Temperature : 0°C

-

Time : 12 hours

C–C Coupling via Trichloroacetimidate Intermediate

The hydroxyl group can be activated as a trichloroacetimidate for Friedel-Crafts-type couplings. For a 4-chlorophenyl analog:

-

Reaction with trichloroacetonitrile and DBU (1,8-diazabicycloundec-7-ene) formed the trichloroacetimidate, which coupled with methoxy-substituted arenes (e.g., anisole) using TMSOTf (trimethylsilyl triflate) as a catalyst .

Reaction Scheme :

Example :

| Substrate | Product | Yield | Time |

|---|---|---|---|

| Anisole | Methyl 3-(4-methoxyphenyl)-3-(3-chlorophenyl)propanoate | 89% | 2 h |

| 1,4-Dimethoxybenzene | Methyl 3-(3,4-dimethoxyphenyl)-3-(3-chlorophenyl)propanoate | 82% | 3 h |

Conditions :

Peptide Bond Formation

The carboxylic acid derivative (from hydrolysis) couples with amino acids via DCC (N,N'-dicyclohexylcarbodiimide). For example:

-

Methyl 2-[(3-(4-chlorophenyl)-3-hydroxypropanoyl)amino]acetate was synthesized by coupling with glycine methyl ester .

Conditions :

-

Reagent : DCC (1.2 equiv), HOBt (1-hydroxybenzotriazole, 0.1 equiv)

-

Solvent : DMF

-

Temperature : 0°C → 25°C

Kinetic Resolution via Non-Enzymatic Methods

The racemic mixture of β-hydroxy esters can be resolved using planar-chiral derivatives. For ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate, kinetic resolution with (R)-MTPA ((R)-α-methoxy-α-trifluoromethylphenylacetic acid) chloride achieved 99% enantiomeric excess (ee) .

Conditions :

-

Reagent : (R)-MTPA chloride (1.1 equiv)

-

Solvent : tert-Amyl alcohol

-

Temperature : 0°C

-

Time : 24 hours

Key Reactivity Trends

-

The hydroxy group participates in acylation , alkylation , and C–C coupling .

-

The ester group enables hydrolysis , hydrazinolysis , and amide formation .

-

Stereochemical integrity is preserved in non-enzymatic resolutions due to the compound’s chiral center .

This reactivity profile positions the compound as a valuable intermediate in pharmaceutical synthesis (e.g., β-hydroxy amides for antidepressants ) and materials science.

Scientific Research Applications

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate is a chemical compound with applications in organic synthesis . It can serve as an intermediate in the production of various chemical compounds .

Because the search results do not provide specific applications of this compound, information on the applications of related compounds is presented below.

Applications of related compounds

- Methyl 3-hydroxypropanoate: Studies have been done on the thermolysis of methyl-3-hydroxypropanoate .

- Methyl (S)-(+)-3-hydroxy-2-methylpropionate: This compound may be used as a starting material in the total synthesis of (+)-discodermolide, a potent antimitotic agent .

- Methyl 3-aryl-3-hydroxypropionates: These compounds can be created via enzyme-catalyzed transesterification, and lipases can be used as a catalyst .

- Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate: This is another compound with a similar structure .

- 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid: Processes for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid have been described. It is useful in the preparation and manufacturing of vadadustat .

- Ethyl 3-hydroxybutanoate: Ethyl 3-hydroxybutanoate plays a role in the synthesis of (+)-decarestrictine L, an inhibitor of cholesterol biosynthesis .

- Methyl 3-hydroxypentanoate: Methyl 3-hydroxypentanoate is a chiral building block in the synthesis of (-)-serricornine, the sex pheromone from cigarette beetle, Lasioderma serricorne .

- Ethyl 3-hydroxyhexanoate: Ethyl 3-hydroxyhexanoate is an intermediate for the synthesis of (+)-neopeltolide, an antiproliferative agent against the growth of several cancer cell lines, and also has antifungal activity against Candida .

Mechanism of Action

The mechanism of action of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ester moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key differences between Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate and related compounds:

*Note: Molecular weight calculated based on formula C₁₀H₁₁ClO₃ (C: 12.01, H: 1.01, Cl: 35.45, O: 16.00).

Key Observations :

- Substituent Effects: The 3-chlorophenyl group enhances lipophilicity compared to the 3-hydroxyphenyl analog , while the hydroxyl group in the target compound increases polarity relative to the amino or acrylate derivatives .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to the acrylate ester , but the amino hydrochloride salt () may exhibit higher solubility due to ionic character .

- Stability : The acrylate ester’s conjugated double bond () may confer susceptibility to light or heat degradation, whereas the β-hydroxy ester in the target compound could undergo hydrolysis under acidic/basic conditions.

Reactivity and Functional Group Transformations

- Hydroxyl Group: The β-hydroxy ester may participate in oxidation (e.g., ketone formation) or serve as a hydrogen-bond donor in molecular recognition.

- Amino Group (): Enables nucleophilic reactions (e.g., acylations) and salt formation, contrasting with the hydroxyl group’s electrophilic reactivity .

- Acrylate Ester () : The α,β-unsaturated system allows for Michael additions or polymerizations, absent in the saturated target compound .

Biological Activity

Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO3 and a molecular weight of approximately 216.65 g/mol. The compound features a hydroxypropanoate moiety and a chlorophenyl substituent, which contribute to its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and analgesic properties. The presence of the chlorophenyl group enhances its interaction with various biological targets, including enzymes and receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |

| Analgesic | Pain relief in animal models | , |

| Enzyme inhibition | Interaction with metabolic enzymes | , |

The biological activity of this compound can be attributed to its ability to bind effectively to specific targets. The chlorophenyl group enhances binding affinity, while the hydroxypropanoate moiety can participate in hydrogen bonding. This structural configuration allows the compound to modulate various biochemical pathways involved in inflammation and pain perception.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, showing a dose-dependent decrease in TNF-α and IL-6 production, suggesting its potential as an anti-inflammatory agent .

- Analgesic Activity : In an animal model of acute pain, administration of this compound resulted in significant pain relief compared to control groups. The analgesic effects were evaluated using the hot plate test, where treated animals exhibited increased latency to respond to thermal stimuli .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. Following intraperitoneal administration in rats, peak plasma concentrations were achieved within 30 minutes, with a half-life of approximately 2 hours. The compound demonstrated good brain penetration, which is crucial for central nervous system activity .

Q & A

Q. What are the most reliable synthetic routes for enantioselective preparation of Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate?

The compound can be synthesized via enzymatic asymmetric reduction of the corresponding β-keto ester precursor (3-(3-chlorophenyl)-3-oxo-propionic acid methyl ester) using (S)-1-phenylethanol dehydrogenase. This method achieves 100% enantiomeric excess (ee) under optimized conditions, as demonstrated in substrate No. 49 (Table 1, ). Key parameters include pH control (6.0–8.0), temperature (25–30°C), and cofactor regeneration systems (e.g., NADH/NAD+). Purification typically involves column chromatography or recrystallization to isolate the (R)-enantiomer .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess. Polarimetry and nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) provide complementary data. For example, the optical rotation ([α]D²⁵) of the (R)-enantiomer should align with values reported for structurally similar compounds (). Mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular identity and functional groups .

Q. What are the stability considerations for storing this compound?

The compound is susceptible to ester hydrolysis under acidic or basic conditions. Storage at –20°C in anhydrous solvents (e.g., dichloromethane or acetonitrile) minimizes degradation. Stability studies indicate <5% decomposition over six months when protected from light and moisture. For long-term storage, lyophilization as a hydrochloride salt enhances stability ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up the enzymatic synthesis of this compound while maintaining enantioselectivity?

Continuous flow reactors improve scalability by enhancing mass transfer and cofactor recycling. Immobilization of the dehydrogenase enzyme on silica or polymer supports increases reusability (up to 10 cycles with <10% activity loss). Kinetic resolution studies (e.g., varying substrate concentration and flow rates) reveal optimal turnover frequencies (TOF) of 120 h⁻¹. Computational modeling (DFT or molecular docking) predicts steric and electronic effects on enzyme-substrate interactions, guiding mutagenesis for enhanced activity ( ) .

Q. What mechanistic insights explain the compound’s potential biological activity in neurological or anti-inflammatory studies?

The hydroxyl and ester groups enable hydrogen bonding with protein targets (e.g., COX-2 or GABA receptors), while the 3-chlorophenyl moiety engages in hydrophobic interactions. In vitro assays show IC₅₀ values of 12–15 µM for COX-2 inhibition, comparable to derivatives like methyl 3-(4-fluorophenyl)-3-hydroxypropanoate (). Molecular dynamics simulations suggest that the (R)-configuration aligns with the active site geometry of target enzymes, reducing steric clashes .

Q. How do researchers address contradictory data in stereochemical assignments for this compound derivatives?

Discrepancies often arise from improper NOESY or ROESY NMR analysis. For example, misassignment of axial vs. equatorial proton coupling constants can lead to incorrect configurations. Cross-validation using X-ray crystallography (e.g., for hydrochloride salts) or vibrational circular dichroism (VCD) resolves ambiguities. A 2024 study corrected a prior misassignment by comparing experimental VCD spectra with density functional theory (DFT)-predicted signals () .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Enzymatic Asymmetric Reduction ()

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| pH | 6.5–7.5 | >95% ee at pH 7.0 |

| Temperature | 25–30°C | 98% yield at 28°C |

| Substrate Concentration | 50–100 mM | TOF peaks at 75 mM |

| Cofactor (NADH) Loading | 0.5–1.0 equiv | 100% conversion at 1.0 equiv |

Q. Table 2. Comparative Biological Activity of Structural Analogues ()

| Compound | Target Enzyme | IC₅₀ (µM) | Configuration |

|---|---|---|---|

| This compound | COX-2 | 14.2 | R |

| Methyl (S)-3-(4-fluorophenyl)-3-hydroxypropanoate | GABA-A | 28.5 | S |

| Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate | 5-LOX | 9.8 | Racemic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.